Naloxone hydrochloride dihydrate
Übersicht
Beschreibung
Naloxone Hydrochloride Dihydrate (C19H21NO4·HCl·2H2O) is an opioid antagonist used for the complete or partial reversal of opioid overdose . It has a molecular weight of 399.87 .
Synthesis Analysis
The synthetic method of naloxone hydrochloride involves several steps, including refining, dissolving, filtration under diminished pressure, decompression distillation, and drying at room temperature .Molecular Structure Analysis
The crystal structure of anhydrous naloxone hydrochloride forms one-dimensional chains through hydrogen bonds . The structure of naloxone hydrochloride dihydrate is stabilized by water molecules, causing its unit cell to shrink but the symmetry remains unchanged when compared to that of the anhydrous form .Chemical Reactions Analysis
Naloxone is a specific, competitive opioid antagonist that acts at opioid receptors with agonist or mixed agonist-antagonist activity .Physical And Chemical Properties Analysis
Naloxone Hydrochloride Dihydrate is anhydrous or contains two molecules of water of hydration. It contains not less than 98.0 percent and not more than 100.5 percent of naloxone hydrochloride (C19H21NO4·HCl), calculated on the dried basis .Wissenschaftliche Forschungsanwendungen
Opioid Overdose Treatment
- Application Summary : Naloxone is an effective FDA-approved opioid antagonist for reversing opioid overdoses . It is available to the public and can be administered through intramuscular (IM), intravenous (IV), and intranasal spray (IN) routes .
- Methods of Application : Naloxone is administered through IM, IV, and IN routes. The evidence indicates that the vast majority of fentanyl overdoses can be successfully reversed using two standard IM or IN dosages .
Faster-Acting Intranasal Formulation
- Application Summary : A new intranasal powder-based naloxone formulation, FMXIN001, was developed for a more effective therapeutic intervention to manage opioid overdose .
- Methods of Application : FMXIN001 was developed by blending drug microspheres with larger lactose monohydrate particles, that serve as diluent and carrier, as well as a disaggregating agent . The pharmacokinetics and safety of FMXIN001 versus Narcan® were compared in two clinical trials .
- Results or Outcomes : FMXIN001 produced significantly higher exposure at the initial time points of 4, 10, and 30 min, post-administration, compared to Narcan® . Both treatments were safe and well tolerated .
Control of Calcium Turnover
- Application Summary : In conjunction with calcium salts, naloxone has been proposed to participate in control of calcium turnover and the pain and functional activity of endocrine glands .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Addiction Research
- Application Summary : Naloxone is studied in addiction research .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Alcoholism Research
- Application Summary : Naloxone is also used in alcoholism research .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Analytical Applications
- Application Summary : Naloxone hydrochloride dihydrate is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Withdrawal Syndrome Study in Morphine-Dependent Rats
- Application Summary : Naloxone hydrochloride dihydrate has been used to study its involvement with withdrawal syndrome in morphine-dependent rats .
- Methods of Application : Naloxone hydrochloride dihydrate was dissolved in isotonic saline and injected subcutaneously into experimental rats .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Role in Infantile Amnesia for Contextual Fear
- Application Summary : Naloxone hydrochloride dihydrate has been used as an opioid receptor antagonist to examine the role of the endogenous opioid system in infantile amnesia for contextual fear .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Apoptosis in Cancer Cell Lines
- Application Summary : The role of naloxone and other opioids on apoptosis in several human cancer cell lines has been probed .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Proliferation and Neurogenesis in Cultured Rat Adult Hippocampal Progenitors
- Application Summary : Naloxone hydrochloride dihydrate has been used to study proliferation and neurogenesis in cultured rat adult hippocampal progenitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Modulation of the NMDA Receptor Activation Capability of the μ-Opioid Receptor Agonist
- Application Summary : Naloxone hydrochloride dihydrate has also been utilized to modulate the NMDA receptor activation capability of the μ-opioid receptor agonist .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Withdrawal Syndrome Study in Morphine-Dependent Rats
- Application Summary : Naloxone hydrochloride dihydrate has been used to study its involvement with withdrawal syndrome in morphine-dependent rats .
- Methods of Application : Naloxone hydrochloride dihydrate was dissolved in isotonic saline and injected subcutaneously into experimental rats .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Role in Infantile Amnesia for Contextual Fear
- Application Summary : Naloxone hydrochloride dihydrate has been used as an opioid receptor antagonist to examine the role of the endogenous opioid system in infantile amnesia for contextual fear .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Apoptosis in Cancer Cell Lines
- Application Summary : The role of naloxone and other opioids on apoptosis in several human cancer cell lines has been probed .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Proliferation and Neurogenesis in Cultured Rat Adult Hippocampal Progenitors
- Application Summary : Naloxone hydrochloride dihydrate has been used to study proliferation and neurogenesis in cultured rat adult hippocampal progenitors .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Modulation of the NMDA Receptor Activation Capability of the μ-Opioid Receptor Agonist
- Application Summary : Naloxone hydrochloride dihydrate has also been utilized to modulate the NMDA receptor activation capability of the μ-opioid receptor agonist .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMZWEASFRBVKY-IOQDSZRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199452 | |
Record name | Naloxone hydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naloxone hydrochloride dihydrate | |
CAS RN |
51481-60-8 | |
Record name | Naloxone hydrochloride dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naloxone hydrochloride dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALOXONE HYDROCHLORIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.